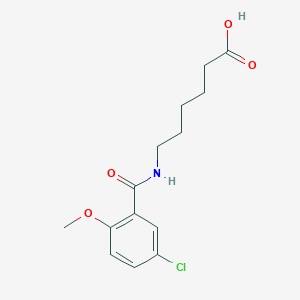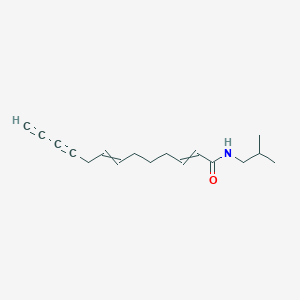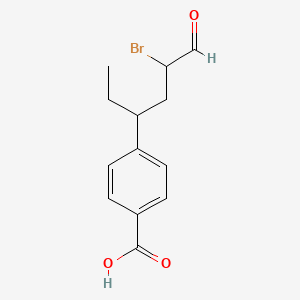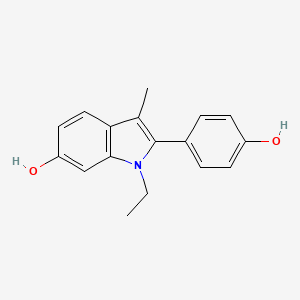![molecular formula C11H11NO5 B14414013 Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate CAS No. 84449-08-1](/img/structure/B14414013.png)
Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate is an organic compound with the molecular formula C11H11NO5. It is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research. The compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate typically involves the reaction of benzyloxycarbonyl chloride with glycine methyl ester in the presence of a base such as triethylamine. The reaction proceeds as follows:
Reactants: Benzyloxycarbonyl chloride and glycine methyl ester.
Base: Triethylamine.
Solvent: Dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until completion.
The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) or hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Hydrolysis: this compound is converted to {[(benzyloxy)carbonyl]amino}(oxo)acetic acid.
Reduction: The compound is reduced to {[(benzyloxy)carbonyl]amino}(hydroxy)acetate.
Substitution: The benzyloxycarbonyl group is removed to yield the free amine, amino(oxo)acetate.
Applications De Recherche Scientifique
Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amine functionality, preventing unwanted side reactions. Upon completion of the desired reaction, the protecting group can be removed to yield the free amine.
Molecular Targets and Pathways
In biological systems, the compound may interact with enzymes and proteins, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate can be compared with other similar compounds, such as:
Ethyl {[(benzyloxy)carbonyl]amino}(oxo)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl {[(tert-butoxycarbonyl)amino}(oxo)acetate: Features a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
Methyl {[(benzyloxy)carbonyl]amino}(hydroxy)acetate: The oxo group is replaced with a hydroxy group.
Uniqueness
This compound is unique due to its specific protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required.
Propriétés
Numéro CAS |
84449-08-1 |
|---|---|
Formule moléculaire |
C11H11NO5 |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
methyl 2-oxo-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C11H11NO5/c1-16-10(14)9(13)12-11(15)17-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,15) |
Clé InChI |
KHQPHFNCMRGPBB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile](/img/structure/B14413931.png)
![Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane](/img/structure/B14413941.png)

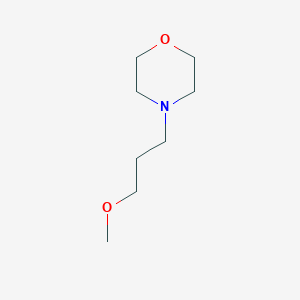
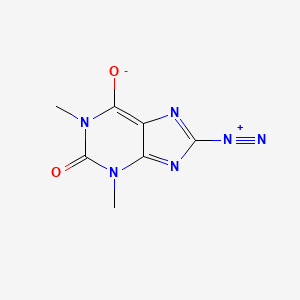
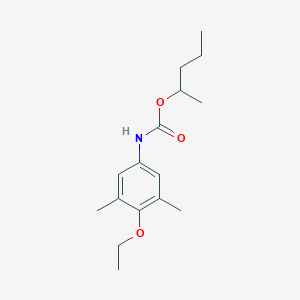


![6-Methyl-2H,7H-[1,3]dioxolo[4,5-h][2]benzopyran-7,9(6H)-dione](/img/structure/B14413990.png)
